molecular formula C15H16FNO B1385634 3-Ethoxy-N-(2-fluorobenzyl)aniline CAS No. 1040685-59-3

3-Ethoxy-N-(2-fluorobenzyl)aniline

Cat. No.: B1385634
CAS No.: 1040685-59-3
M. Wt: 245.29 g/mol
InChI Key: JLWLKNVDOIJRQU-UHFFFAOYSA-N
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Description

3-Ethoxy-N-(2-fluorobenzyl)aniline is an organic compound with the molecular formula C15H16FNO and a molecular weight of 245.29 g/mol. This compound has garnered interest in scientific research due to its unique chemical and biological properties.

Preparation Methods

The synthesis of 3-Ethoxy-N-(2-fluorobenzyl)aniline can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide .

Chemical Reactions Analysis

3-Ethoxy-N-(2-fluorobenzyl)aniline undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Ethoxy-N-(2-fluorobenzyl)aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-N-(2-fluorobenzyl)aniline involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application, such as its biological activity or its role in chemical reactions. For example, in biological systems, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

3-Ethoxy-N-(2-fluorobenzyl)aniline can be compared with other similar compounds, such as:

  • 2-Ethoxy-N-(3-fluorobenzyl)aniline
  • 3-Ethoxy-N-(4-fluorobenzyl)aniline

These compounds share similar structural features but differ in the position of the fluorine atom on the benzyl group. The unique positioning of the fluorine atom in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

3-ethoxy-N-[(2-fluorophenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO/c1-2-18-14-8-5-7-13(10-14)17-11-12-6-3-4-9-15(12)16/h3-10,17H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWLKNVDOIJRQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NCC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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